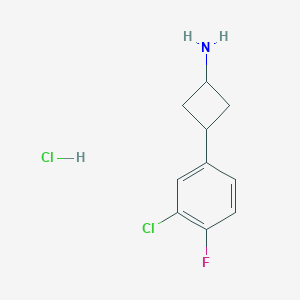

![molecular formula C25H22N4O5S B2544924 3-(2,4-Dimethoxyphenyl)-5,6-dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidine-2,4-dione CAS No. 899928-29-1](/img/structure/B2544924.png)

3-(2,4-Dimethoxyphenyl)-5,6-dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

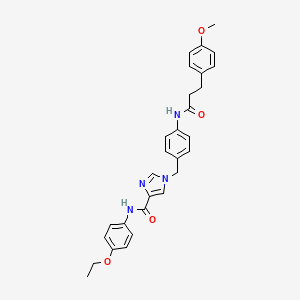

The compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a thieno[2,3-d]pyrimidine moiety, which is a fused ring system incorporating a thiophene (a sulfur-containing five-membered ring) and a pyrimidine .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine and thiophene rings, along with the 2,4-dimethoxyphenyl group. The exact structure would depend on the positions of these groups relative to each other .Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, including substitutions and additions, depending on the functional groups present . The presence of the dimethoxyphenyl group might influence the reactivity of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Pyrimidine derivatives are typically solid at room temperature .Aplicaciones Científicas De Investigación

- Pyrimidine derivatives have garnered attention for their antiproliferative effects against cancer cells. Researchers have synthesized various analogs, including the compound , and screened them against human cancer cell lines such as liver (HEPG2), colon (HT-29), lung (A549), and breast (MCF-7) cancer cells .

- Pyrimidine derivatives have demonstrated antimicrobial potential. For instance, a series of 3-substituted-7-(2-chloro-6-ethoxypyridin-4-yl)-9-(2,4-dichlorophenyl)-2-methylpyrido[3,2:4,5]thieno[3,2-d]pyrimidin-4(3H)-one derivatives were synthesized and evaluated for antimicrobial activity against fungi (A. niger and Penicillium sp.) .

- Hypertension remains a significant global health concern. Pyrimidine derivatives have been investigated as potential antihypertensive agents .

- Pyrimidine serves as a parent substance for synthesizing various heterocyclic compounds, making it a valuable raw material in drug synthesis .

Anticancer Activity

Antimicrobial Properties

Antihypertensive Potential

Raw Material for Drug Synthesis

Plant Growth Regulation and Herbicidal Activity

Thyroid Drugs and Leukemia Treatment

Mecanismo De Acción

Mode of Action

Pyrimidine derivatives are known to interact with their targets in various ways, leading to a range of biological effects .

Biochemical Pathways

Pyrimidine derivatives are known to affect various biochemical pathways, leading to a range of downstream effects .

Result of Action

Pyrimidine derivatives are known to have a range of effects at the molecular and cellular level .

Direcciones Futuras

Propiedades

IUPAC Name |

3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O5S/c1-14-15(2)35-24-22(14)23(31)29(18-9-8-17(33-3)12-19(18)34-4)25(32)28(24)13-16-11-21(30)27-10-6-5-7-20(27)26-16/h5-12H,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PARAYPKHPUSSBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC(=O)N4C=CC=CC4=N3)C5=C(C=C(C=C5)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2544846.png)

![[4-(2-Methylpropyl)oxan-4-yl]methanaminehydrochloride](/img/structure/B2544847.png)

![(Z)-ethyl 1-butyl-2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2544848.png)

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2544851.png)

![6-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one](/img/structure/B2544856.png)

![N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2544857.png)

![2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-ethylpyrimidine](/img/structure/B2544863.png)

![3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylprop-2-enamide](/img/structure/B2544864.png)